2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide
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Overview
Description
2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide is an organic compound with the molecular formula C14H21NO4. It is known for its unique chemical structure, which includes both ethoxy and methoxy functional groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide typically involves the reaction of 3-methoxybenzylamine with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-diethoxy-N-[(4-methoxyphenyl)methyl]acetamide
- 2,2-diethoxy-N-[(3-ethoxyphenyl)methyl]acetamide
- 2,2-diethoxy-N-[(3-methylphenyl)methyl]acetamide
Uniqueness
2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide is unique due to the presence of both ethoxy and methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
68057-12-5 |
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Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C14H21NO4/c1-4-18-14(19-5-2)13(16)15-10-11-7-6-8-12(9-11)17-3/h6-9,14H,4-5,10H2,1-3H3,(H,15,16) |
InChI Key |
OKNSUUJIZAKSBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)NCC1=CC(=CC=C1)OC)OCC |
Origin of Product |
United States |
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